molecular formula C23H10Cl4N2O7 B405381 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B405381
M. Wt: 568.1g/mol
InChI Key: FZULTBZZRCZBMZ-UHFFFAOYSA-N
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Description

2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound characterized by its unique structural features This compound contains a nitrophenyl group, a tetrachlorinated isoindoline moiety, and a benzoate ester linkage

Properties

Molecular Formula

C23H10Cl4N2O7

Molecular Weight

568.1g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H10Cl4N2O7/c24-17-15-16(18(25)20(27)19(17)26)22(32)28(21(15)31)12-6-4-10(5-7-12)23(33)36-9-14(30)11-2-1-3-13(8-11)29(34)35/h1-8H,9H2

InChI Key

FZULTBZZRCZBMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps:

    Preparation of 3-nitrophenylacetic acid: This can be achieved through nitration of phenylacetic acid using a mixture of concentrated nitric and sulfuric acids.

    Formation of 2-(3-nitrophenyl)-2-oxoethyl chloride: The 3-nitrophenylacetic acid is then converted to its acyl chloride derivative using thionyl chloride.

    Synthesis of 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: This involves the chlorination of phthalic anhydride followed by reaction with 4-aminobenzoic acid.

    Esterification: Finally, the acyl chloride derivative is reacted with the tetrachlorinated benzoic acid derivative in the presence of a base such as pyridine to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The tetrachlorinated isoindoline moiety could play a crucial role in binding to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-2-oxoethyl benzoate: Lacks the tetrachlorinated isoindoline moiety.

    4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Lacks the nitrophenyl group and ester linkage.

Uniqueness

The presence of both the nitrophenyl and tetrachlorinated isoindoline moieties in 2-{3-nitrophenyl}-2-oxoethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate makes it unique

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